![molecular formula C17H19NOS B4433226 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
Descripción general
Descripción
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is involved in the regulation of movement, mood, and motivation. The synthesis method of MPTP involves several steps, including the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with piperidine, followed by the addition of a reagent such as thionyl chloride.
Mecanismo De Acción
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is known to selectively destroy dopaminergic neurons in the brain by converting into the toxic metabolite MPP+, which inhibits mitochondrial respiration and leads to cell death. The mechanism of action of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is well understood and has been extensively studied in animal models and in vitro systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine are well documented and include the selective destruction of dopaminergic neurons in the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine in lab experiments include its well-understood mechanism of action, its selective destruction of dopaminergic neurons in the brain, and its ability to induce motor symptoms that are similar to those seen in Parkinson's disease. However, there are also several limitations to using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine in lab experiments, including its toxicity, its potential to induce oxidative stress and inflammation, and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, including the development of new animal models and in vitro systems that more accurately reflect the complex nature of Parkinson's disease in humans. Other future directions include the identification of new compounds that can selectively target dopaminergic neurons in the brain, and the development of new therapies that can slow or reverse the progression of Parkinson's disease. Overall, 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine remains an important tool for scientific research in the field of neuroscience, and its continued study may lead to important breakthroughs in the treatment of Parkinson's disease and other neurodegenerative disorders.
Aplicaciones Científicas De Investigación
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is known to selectively destroy dopaminergic neurons in the brain, which has led to its use as a model for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia.
Propiedades
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-12-15(17(19)18-10-6-3-7-11-18)20-16(13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXZVNHEGUBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)

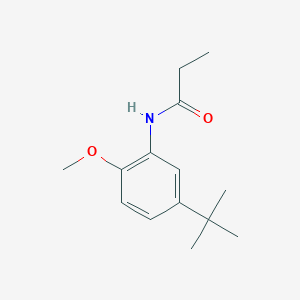
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)
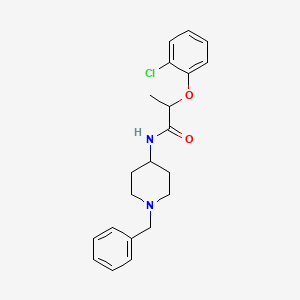
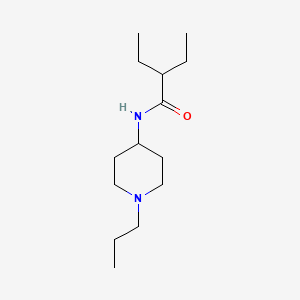


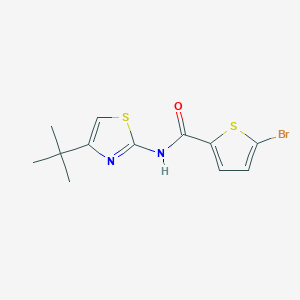
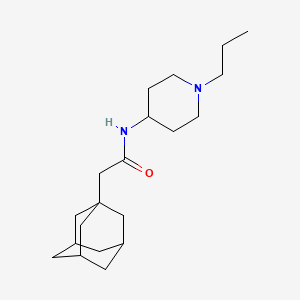
![3-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433264.png)

![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B4433276.png)